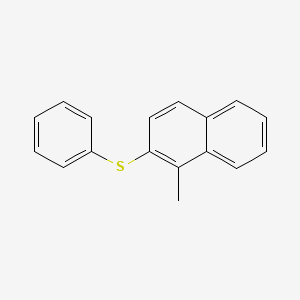
1-Methyl-2-(phenylsulfanyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(phenylsulfanyl)naphthalene is an organic compound with the molecular formula C₁₇H₁₄S It is a derivative of naphthalene, where a methyl group and a phenylsulfanyl group are attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(phenylsulfanyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow chemistry could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-(phenylsulfanyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nitration: Nitric acid in the presence of sulfuric acid.
Sulfonation: Sulfuric acid or oleum.
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Nitration: Nitro derivatives of this compound.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated derivatives.
Applications De Recherche Scientifique
1-Methyl-2-(phenylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(phenylsulfanyl)naphthalene involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the naphthalene ring. This compound can act as a ligand, forming complexes with metal ions, which can alter its chemical and physical properties .
Comparaison Avec Des Composés Similaires
1-Methyl-2-(phenylthio)naphthalene: Similar structure but with a thioether group instead of a sulfanyl group.
2-Methyl-1-(phenylsulfanyl)naphthalene: Isomer with different substitution pattern on the naphthalene ring.
1-Methyl-2-(phenylsulfinyl)naphthalene: Oxidized form with a sulfinyl group.
Uniqueness: 1-Methyl-2-(phenylsulfanyl)naphthalene is unique due to the presence of both a methyl and a phenylsulfanyl group on the naphthalene ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
93322-80-6 |
|---|---|
Formule moléculaire |
C17H14S |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
1-methyl-2-phenylsulfanylnaphthalene |
InChI |
InChI=1S/C17H14S/c1-13-16-10-6-5-7-14(16)11-12-17(13)18-15-8-3-2-4-9-15/h2-12H,1H3 |
Clé InChI |
PVIXUCCJWAPRAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=CC=CC=C12)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


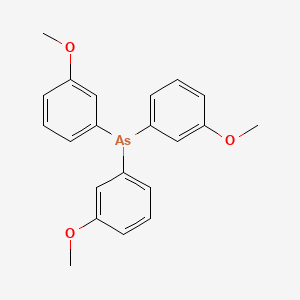


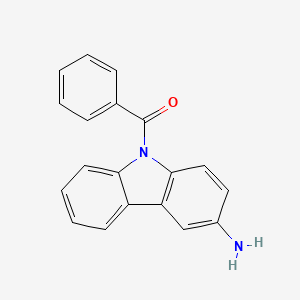
![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
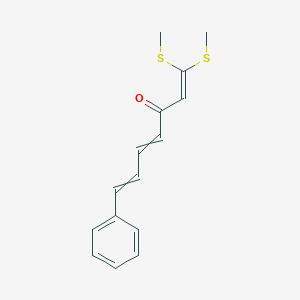
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)

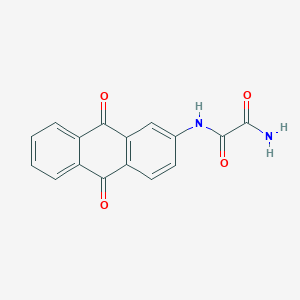
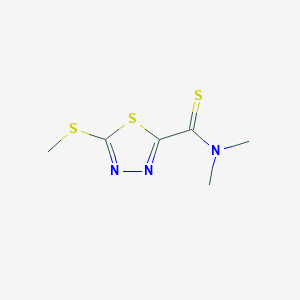

![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
